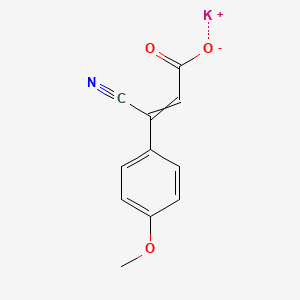
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate
Vue d'ensemble
Description
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate is an organic compound with the molecular formula C({11})H({8})KNO(_{3}) It is a potassium salt derivative of 3-cyano-3-(4-methoxyphenyl)acrylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-cyano-3-(4-methoxyphenyl)acrylate typically involves the reaction of 3-cyano-3-(4-methoxyphenyl)acrylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The general reaction can be represented as:
C11H9NO3+KOH→C11H8KNO3+H2O
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable processes. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Addition Reactions: The double bond in the acrylate moiety makes it susceptible to addition reactions, such as Michael addition.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, for substitution reactions.
Bases: Like sodium hydroxide or potassium carbonate, for hydrolysis reactions.
Catalysts: Transition metal catalysts can be used for specific addition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 3-cyano-3-(4-methoxyphenyl)acrylic acid and potassium hydroxide.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can act as a ligand in coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Materials Science: Utilized in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which potassium 3-cyano-3-(4-methoxyphenyl)acrylate exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Potassium 3-cyano-3-phenylacrylate: Lacks the methoxy group, which can influence its reactivity and applications.
Potassium 3-cyano-3-(4-hydroxyphenyl)acrylate: Contains a hydroxy group instead of a methoxy group, affecting its solubility and chemical behavior.
Uniqueness: Potassium 3-cyano-3-(4-methoxyphenyl)acrylate is unique due to the presence of the methoxy group, which can enhance its reactivity in certain chemical reactions and influence its physical properties, such as solubility and stability.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propriétés
IUPAC Name |
potassium;3-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNHDNJTCKPDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
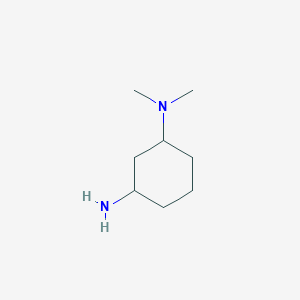
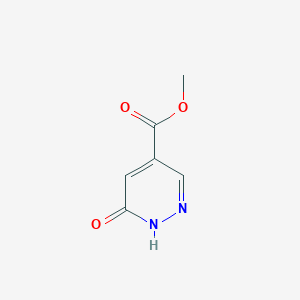
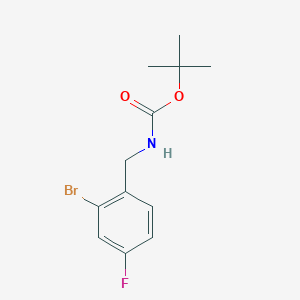
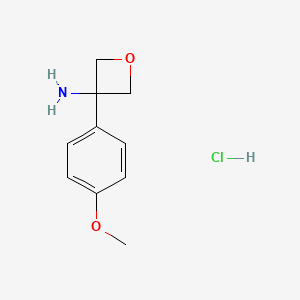

![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)



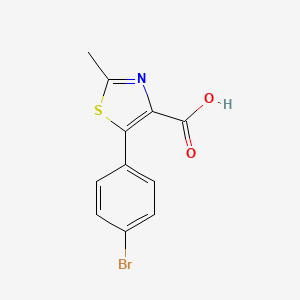
![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)
